Cas no 161420-87-7 (Fmoc-dab-oh)

Fmoc-dab-oh structure
Fmoc-dab-oh structure
Nome del prodotto:Fmoc-dab-oh
Numero CAS:161420-87-7
MF:C19H20N2O4
MW:340.373105049133
MDL:MFCD00237017
CID:65595
PubChem ID:7019708

Fmoc-dab-oh Proprietà chimiche e fisiche

Nomi e identificatori

    • Fmoc-Dab
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid
    • Fmoc-Dab-OH
    • Fmoc-Daba-OH
    • Fmoc-Dab-OH(Na-Fmoc-2,4-Diaminobutyric acid)
    • Fmoc-L-alpha,gamma-diaminobutyric acid
    • Fmoc-L-Dab-OH
    • (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
    • FMOC-L-Α
    • Γ-DIAMINOBUTYRIC ACID
    • (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-aminobutanoic acid
    • FMOC-DAB-OH HCL
    • FMOC-DAB-OH . HCI
    • FMOC-L-2,4-DIAMINOBUTYRIC ACID
    • N-α-Fmoc-L-2,4-diaminobutyric acid
    • FMOC-ALPHA,GAMMA-DIAMINOBUTYRIC ACID
    • (S)-2-(Fmoc-amino)-4-aminobutyric acid
    • N-.ALPHA.-FMOC-L-2,4-DIAMINOBUTYRIC ACID
    • (S)-N2-Fmoc-2,4-diaminobutyric Acid
    • fmoc-dab-oh, AldrichCPR
    • ZZDRDGKSMGGBDI-KRWDZBQOSA-N
    • Na-Fmoc-L-2,4-diaminobutyric acid
    • N-a-Fmoc-L-2,4-diaminobutyric acid
    • Fmoc-dab-oh
    • MDL: MFCD00237017
    • Inchi: 1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m0/s1
    • Chiave InChI: ZZDRDGKSMGGBDI-KRWDZBQOSA-N
    • Sorrisi: O(C(N([H])[C@]([H])(C(=O)O[H])C([H])([H])C([H])([H])N([H])[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12

Proprietà calcolate

  • Massa esatta: 340.142307g/mol
  • Carica superficiale: 0
  • XLogP3: -0.2
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta legami ruotabili: 7
  • Massa monoisotopica: 340.142307g/mol
  • Massa monoisotopica: 340.142307g/mol
  • Superficie polare topologica: 102Ų
  • Conta atomi pesanti: 25
  • Complessità: 462
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • PSA: 101.65000
  • LogP: 3.41830

Fmoc-dab-oh Informazioni sulla sicurezza

  • Classe di pericolo:IRRITANT

Fmoc-dab-oh Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Key Organics Ltd
AS-10590-10G
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid
161420-87-7 >98%
10g
£272.00 2025-02-08
Key Organics Ltd
AS-10590-10MG
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid
161420-87-7 >98%
10mg
£63.00 2025-02-08
Enamine
EN300-1556311-0.1g
(2S)-4-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
161420-87-7 95%
0.1g
$19.0 2023-06-05
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
F1225-1G
(S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-4-aminobutanoic Acid
161420-87-7 >98.0%(T)(HPLC)
1g
¥520.00 2024-04-17
Chemenu
CM249940-25g
Fmoc-Dab-OH
161420-87-7 98%
25g
$*** 2023-03-30
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F843882-1g
Fmoc-Dab-OH
161420-87-7 98%
1g
¥121.00 2022-01-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F843882-5g
Fmoc-Dab-OH
161420-87-7 98%
5g
¥375.00 2022-01-11
TRC
F620038-250mg
Fmoc-dab-oh
161420-87-7
250mg
$98.00 2023-05-18
abcr
AB155370-100 g
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid, 95% (Fmoc-L-Dab-OH); .
161420-87-7 95%
100g
€987.80 2023-05-08
Enamine
EN300-1556311-0.5g
(2S)-4-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
161420-87-7 95%
0.5g
$19.0 2023-06-05

Fmoc-dab-oh Metodo di produzione

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:161420-87-7)Fmoc-dab-oh
A883104
Purezza:99%
Quantità:100g
Prezzo ($):345.0